2-Methanesulfonyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid

Description

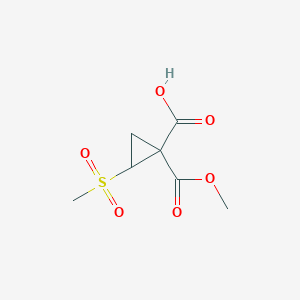

2-Methanesulfonyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring two electron-withdrawing groups: a methanesulfonyl (-SO₂CH₃) and a methoxycarbonyl (-COOCH₃) substituent.

Properties

IUPAC Name |

1-methoxycarbonyl-2-methylsulfonylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O6S/c1-13-6(10)7(5(8)9)3-4(7)14(2,11)12/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKAZURPVSXVKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1S(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of a cyclopropane derivative with methanesulfonyl chloride and methoxycarbonyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The methanesulfonyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Biological Activity

2-Methanesulfonyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may influence its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₁₀O₆S. Its structure includes a cyclopropane ring substituted with both a methoxycarbonyl group and a carboxylic acid group, which contributes to its reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Weight | 206.22 g/mol |

| CAS Number | 2059927-37-4 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors due to the strained structure of the cyclopropane ring. The functional groups present can participate in hydrogen bonding and electrostatic interactions, potentially modulating various biological pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

1. Anticancer Activity

Studies have explored the compound's cytotoxic effects against various cancer cell lines. For instance, it demonstrated selective cytotoxicity against human lung adenocarcinoma (A549) and melanoma (A375) cell lines, with IC₅₀ values indicating significant inhibition of cell proliferation.

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| A549 (Lung Cancer) | <10 |

| A375 (Melanoma) | 5.7 |

2. Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression. The presence of the methanesulfonyl group may enhance its binding affinity to target enzymes, although detailed mechanistic studies are required to elucidate these interactions fully.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens remain limited.

Case Studies

Recent research has highlighted the compound's application in drug development:

- Study on Human Umbilical Vein Endothelial Cells (HUVECs) : The compound was found to suppress HUVEC proliferation induced by growth factors such as VEGF and bFGF, indicating potential applications in controlling angiogenesis in tumors .

- Cytotoxicity Assays : In various assays, including MTT assays, the compound showed promising results against several cancer cell lines, suggesting its viability as a lead compound for further development .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The carboxylic acid moiety in cyclopropane derivatives is highly sensitive to substituent effects. The target compound’s methanesulfonyl and methoxycarbonyl groups are strong electron-withdrawing groups (EWGs), which increase the acidity of the carboxylic acid (lower pKa) compared to analogs with electron-donating groups (EDGs). For example:

- 1-Ethylcyclopropanecarboxylic acid (CAS 150864-95-2, ): The ethyl group (EDG) reduces acidity, resulting in a higher pKa than the target compound .

- trans-2-cyanocyclopropanecarboxylic acid (CAS 39891-82-2, ): The cyano group (EWG) enhances acidity, but the sulfonyl group in the target compound is a stronger EWG, likely leading to even greater acidity .

Solubility and Polarity

The methanesulfonyl group significantly increases polarity and solubility in polar solvents (e.g., water, DMSO) compared to analogs with hydrophobic substituents:

- 2-[1-(Trifluoromethyl)cyclopropyl]acetic acid (CAS 871476-77-6, ): The trifluoromethyl group enhances lipophilicity, reducing water solubility relative to the target compound .

- Ethyl trans-2-cyanocyclopropane-1-carboxylate (CAS 60212-41-1, ): The ester group reduces polarity compared to the free carboxylic acid in the target compound .

Data Table: Key Cyclopropane Carboxylic Acid Analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.